molecular formula C19H16N2O2S3 B2875549 (E)-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 637317-85-2

(E)-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B2875549
CAS No.: 637317-85-2
M. Wt: 400.53
InChI Key: NMHBFVWUUJBMIG-LFIBNONCSA-N
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Description

(E)-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C19H16N2O2S3 and its molecular weight is 400.53. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds related to (E)-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one have shown potential in antimicrobial applications. Desai et al. (2013) synthesized derivatives with broad-spectrum antimicrobial activity, demonstrating effectiveness against various bacterial and fungal strains (Desai et al., 2013). Additionally, a study by Dabholkar and Tripathi (2011) highlighted the antibacterial activity of similar compounds against gram-negative and gram-positive bacteria (Dabholkar & Tripathi, 2011).

Anticancer Properties

Several studies have explored the anticancer potential of compounds related to this chemical. Nguyen et al. (2019) reported that derivatives exhibited cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines (Nguyen et al., 2019). Similarly, Thakral et al. (2017) synthesized derivatives showing antitumor activity against human breast cancer and hepatocellular cancer cell lines (Thakral et al., 2017).

Anticonvulsant and Antihyperglycemic Evaluation

Research by Archana et al. (2002) demonstrated the potential anticonvulsant properties of thioxoquinazolinone derivatives (Archana et al., 2002). Deshmukh et al. (2017) explored the antihyperglycemic activity of 4-thiazolidinone derivatives, showing significant in vivo effects (Deshmukh et al., 2017).

Molecular Docking Studies

Studies involving molecular docking have provided insights into the mechanism of action of these compounds. For instance, the study by Desai et al. (2020) used molecular docking to understand the antimicrobial action of 4-thiazolidinone derivatives (Desai et al., 2020). Fang et al. (2016) conducted a docking study to explore the antitumor activities of α-aminophosphonate derivatives containing a 2-oxoquinoline structure (Fang et al., 2016).

Properties

IUPAC Name

(5E)-3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S3/c22-17(20-9-3-6-13-5-1-2-8-15(13)20)12-21-18(23)16(26-19(21)24)11-14-7-4-10-25-14/h1-2,4-5,7-8,10-11H,3,6,9,12H2/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHBFVWUUJBMIG-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C(=CC4=CC=CS4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)/C(=C\C4=CC=CS4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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